molecular formula C7H11NO2 B2966865 2-Cyano-2-ethylbutanoic acid CAS No. 4386-07-6

2-Cyano-2-ethylbutanoic acid

Cat. No.: B2966865
CAS No.: 4386-07-6
M. Wt: 141.17
InChI Key: UXZGCSZDLSBANM-UHFFFAOYSA-N
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Description

2-Cyano-2-ethylbutanoic acid is an organic compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol It is a nitrile derivative of butanoic acid and is used primarily in research and development settings

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyano-2-ethylbutanoic acid can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with an appropriate alkyl halide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the cyano group is introduced into the butanoic acid framework.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization or distillation to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-2-ethylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines or secondary amines.

    Substitution: Various substituted nitriles or amides.

Scientific Research Applications

2-Cyano-2-ethylbutanoic acid has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a building block for biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 2-Cyano-2-methylpropanoic acid
  • 2-Cyano-2-phenylpropanoic acid
  • 2-Cyano-2-butenoic acid

Comparison: 2-Cyano-2-ethylbutanoic acid is unique due to its specific alkyl chain length and the presence of the nitrile group. Compared to similar compounds, it may exhibit different reactivity and properties, making it suitable for specific applications in research and industry. For example, the presence of the ethyl group can influence its solubility and reactivity compared to compounds with different alkyl or aryl groups.

Properties

IUPAC Name

2-cyano-2-ethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-3-7(4-2,5-8)6(9)10/h3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZGCSZDLSBANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4386-07-6
Record name 2-cyano-2-ethylbutanoic acid
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